N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide
Description
N'-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide is a synthetic diamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and an ethanediamide moiety at position 2. The ethanediamide chain is further modified with a 3-methoxypropyl group, contributing to its unique physicochemical properties.
Properties
IUPAC Name |
N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-12-5-6-16(13(2)9-12)23-17(14-10-27-11-15(14)22-23)21-19(25)18(24)20-7-4-8-26-3/h5-6,9H,4,7-8,10-11H2,1-3H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNRMBIQMRNAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide typically involves multiple steps. The starting materials often include 2,4-dimethylphenyl derivatives and thieno[3,4-c]pyrazole intermediates. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI). The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Purification methods such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are commonly employed.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Substituents
A closely related compound, N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide (CAS: 941992-43-4), differs only in the alkyl substituent (3-methylbutyl vs. 3-methoxypropyl). Key comparative data is summarized below:
| Parameter | Target Compound (3-methoxypropyl) | Analog (3-methylbutyl) |
|---|---|---|
| Molecular Formula | C20H26N4O3S* | C20H26N4O2S |
| Molecular Weight | ~402.5 g/mol* | 386.511 g/mol |
| Substituent Polarity | Higher (methoxy group) | Lower (alkyl chain) |
| Theoretical LogP | Lower (enhanced hydrophilicity) | Higher (lipophilicity) |
*Note: Values for the target compound are extrapolated based on structural modifications.
The methoxy group in the target compound likely improves aqueous solubility compared to the 3-methylbutyl analog, which could enhance bioavailability in biological systems . However, reduced lipophilicity may limit membrane permeability, necessitating formulation optimization for practical applications.
Functional Analogs: Urea-Based Herbicides
While structurally distinct, urea derivatives such as diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) and linuron (N'-(3,4-dichlorophenyl)-N-methoxy-N-methylurea) share functional similarities as agrochemicals targeting photosynthetic electron transport . Key contrasts include:
| Feature | Target Diamide Compound | Urea Herbicides (e.g., Diuron) |
|---|---|---|
| Core Structure | Thienopyrazole-diamide | Substituted phenylurea |
| Mechanism of Action | Unclear (presumed protein interaction) | Photosystem II inhibition |
| Bioactivity | Not yet reported | Broad-spectrum herbicidal activity |
| Solubility | Moderate (methoxy group) | Low (requires surfactants for uptake) |
Biological Activity
N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide is a thieno[3,4-c]pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural properties which may contribute to its pharmacological effects.
- IUPAC Name : N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide
- Molecular Formula : C18H22N4O3S
- Molecular Weight : 374.46 g/mol
- CAS Number : 899952-34-2
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant biological activities including antitumor and antimicrobial properties. The mechanism of action typically involves interference with cellular signaling pathways and cell cycle progression. For instance, a related compound (Tpz-1) demonstrated the ability to induce cell death in cancer cells at low micromolar concentrations by disrupting microtubule formation and affecting various kinase pathways such as p38, CREB, Akt, and STAT3 .
Antitumor Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies revealed that it can effectively reduce the viability of several cancer cell lines. For example:
- MDA-MB-231 Cell Line : Exhibited significant cytotoxic effects with an IC50 value indicating effective inhibition of cell growth .
- Mechanistic Insights : The compound was found to disrupt mitotic spindle formation and induce apoptosis through modulation of key signaling pathways .
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various thieno derivatives against breast cancer cells. The results indicated that compounds with similar structural features to this compound displayed significant selective cytotoxicity .
- High-throughput Screening : In a high-throughput screening assay involving 2000 small molecules from a chemical library, compounds with thieno[2,3-c]pyrazole scaffolds were identified as potent inhibitors of tumor cell growth .
Comparative Analysis
The biological activity of this compound can be compared with other thieno derivatives:
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Tpz-1 | Thieno[2,3-c]pyrazole | Antitumor | 0.19 - 2.99 |
| Compound A | Thieno derivative | Antimicrobial | Varies |
| Compound B | Thieno derivative | Antitumor | 27.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
